- Preparation of furopyridine derivatives as FXa inhibitors, Japan, , ,

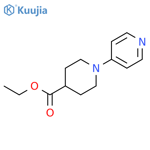

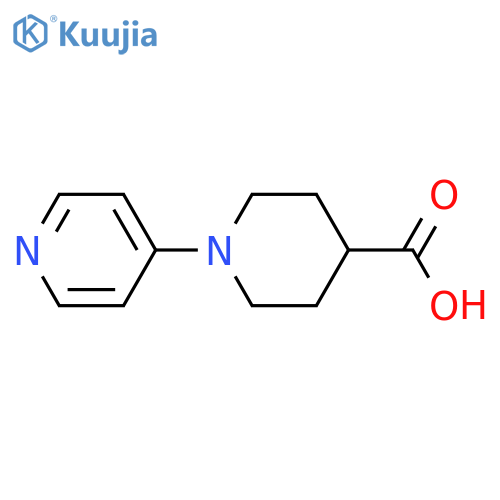

Cas no 93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid)

93913-86-1 structure

Nombre del producto:1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

Número CAS:93913-86-1

MF:C11H14N2O2

Megavatios:206.241062641144

MDL:MFCD08235220

CID:803648

PubChem ID:1268289

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

-

- 1-Pyridine-4-yl-piperidine-4-carboxylic acid

- 1-(4-pyridinyl)-4-Piperidinecarboxylic acid

- 1-Pyridin-4-yl-piperidine-4-carboxylic acid

- 1-pyridin-4-ylpiperidine-4-carboxylic acid

- 4-Piperidinecarboxylicacid, 1-(4-pyridinyl)-

- 1-(pyridin-4-yl)piperidine-4-carboxylic acid

- 1-(pyridin-4-yl)-piperidine-4-carboxylic acid

- 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-

- 1-(4-pyridyl)piperidine-4-carboxylic acid

- 3,4,5,6-tetrahydro-2h-[1,4']bipyridinyl-4-carboxylic acid

- C2142

- N-(4-pyridyl)isonipecotic acid

- N-P

- 1-(4-Pyridinyl)-4-piperidinecarboxylic acid (ACI)

- 1-(4-Pyridinyl)piperidine-4-carboxylic acid

- 1-(4-Pyridyl)-4-piperidinecarboxylic acid

- 1-Pyridine-4-yl-piperidine-4-carboxylicacid

- 3,4,5,6-Tetrahydro-2H-[1,4′]bipyridinyl-4-carboxylic acid

- FS-2147

- 1-Pyridin-4-ylpiperidin-4-carboxylic acid

- UISWRUUBFFHGLE-UHFFFAOYSA-N

- SCHEMBL742952

- 93913-86-1

- 4-Piperidinecarboxylicacid,1-(4-pyridinyl)-

- N-Pyridin-4-ylisonipecotic acid

- 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid

- DTXSID80917203

- J-505118

- CS-0110302

- YSCH0173

- AKOS000177996

- SB40099

- 1-(pyrid-4-yl)-4-(carboxy)piperidine

- MFCD08235220

- 1-(Pyridin-4-yl)piperidin-4-carboxylic acid

- 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

-

- MDL: MFCD08235220

- Renchi: 1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)

- Clave inchi: UISWRUUBFFHGLE-UHFFFAOYSA-N

- Sonrisas: O=C(C1CCN(C2C=CN=CC=2)CC1)O

Atributos calculados

- Calidad precisa: 206.105528g/mol

- Carga superficial: 0

- XLogP3: 1

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 206.105528g/mol

- Masa isotópica única: 206.105528g/mol

- Superficie del Polo topológico: 53.4Ų

- Recuento de átomos pesados: 15

- Complejidad: 219

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.233

- Punto de fusión: No data available

- Punto de ebullición: 407.9°Cat760mmHg

- Punto de inflamación: 200.5°C

- índice de refracción: 1.575

- PSA: 53.43000

- Logp: 1.44760

- Presión de vapor: No data available

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315 (100%) H319 (100%) H335 (100%)

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrucciones de Seguridad: H315 (100%) H319 (100%) H335 (100%)

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1009514-5g |

3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid |

93913-86-1 | 95% | 5g |

$340 | 2024-07-28 | |

| TRC | P841278-500mg |

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid |

93913-86-1 | 500mg |

$ 230.00 | 2022-06-03 | ||

| Key Organics Ltd | FS-2147-25G |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 25g |

£1192.00 | 2025-02-09 | |

| Key Organics Ltd | FS-2147-5MG |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0273-25g |

3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid |

93913-86-1 | 97% | 25g |

7801.99CNY | 2021-05-07 | |

| Chemenu | CM174553-10g |

1-Pyridine-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | 95%+ | 10g |

$445 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180942-5g |

1-(Pyridin-4-yl)piperidine-4-carboxylic acid |

93913-86-1 | 98% | 5g |

¥2599.00 | 2024-04-24 | |

| Key Organics Ltd | FS-2147-0.5G |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 0.5g |

£83.00 | 2023-09-09 | |

| A2B Chem LLC | AC77794-1mg |

1-Pyridin-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | >95% | 1mg |

$202.00 | 2023-12-29 | |

| Aaron | AR005Z72-5g |

1-Pyridine-4-yl-piperidine-4-carboxylic acid |

93913-86-1 | 97% | 5g |

$326.00 | 2024-07-18 |

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referencia

- Preparation of heterocyclyl-substituted phenoxyalkanoic acids as fibrinogen receptor antagonists, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Preparation of heterocyclic fibrinogen receptor antagonists, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt → 0 °C

Referencia

- Preparation of peptides for eliciting an αvβ5 or dual αvβ3/αvβ5 antagonizing effect, United Kingdom, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referencia

- Preparation of 4-[(4-piperazinobeznoyl)amino]phenyl(oxy)alkanoates as fibrinogen receptor antagonists, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Ethanol , Water ; 5 d, 140 °C

Referencia

- Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity, Journal of Medicinal Chemistry, 2013, 56(21), 8696-8711

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Ethanol ; 120 °C

Referencia

- Non-Amidine-Containing 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa with Potent Anticoagulant and Antithrombotic Activity, Journal of Medicinal Chemistry, 2000, 43(11), 2087-2092

Métodos de producción 8

Condiciones de reacción

Referencia

- Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis, Japan, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- Preparation of bis-amides of 1,2-benzenediamines as antithrombotic agents, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referencia

- Fibrinogen receptor antagonists, United States, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referencia

- Preparation of N-(2-hydroxyethoxy)phenyl heterocyclyl-containing amides as fibrinogen receptor antagonist prodrugs, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Ethanol , Water

Referencia

- Polymer-bound 4-(dialkylamino)pyridines. Synthesis, characterization and catalytic efficiency, Tetrahedron, 1988, 44(23), 7095-108

Métodos de producción 13

Condiciones de reacción

Referencia

- Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

Referencia

- Preparation of arginine dipeptide mimics as integrin receptor antagonists, World Intellectual Property Organization, , ,

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Raw materials

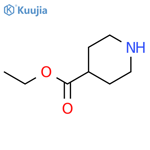

- Ethyl piperidine-4-carboxylate

- Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

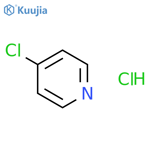

- 4-Chloropyridinium chloride

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preparation Products

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Literatura relevante

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid) Productos relacionados

- 2456-81-7(4-(pyrrolidin-1-yl)pyridine)

- 2767-90-0((1-Pyridin-4-yl)piperidine)

- 10315-06-7(Methyl 1-benzylpiperidine-4-carboxylate)

- 25604-13-1(N-Pyridin-3-yl-succinamic acid)

- 69008-71-5(4-(N,N-Dibutylamino)pyridine)

- 5560-59-8(Alverine citrate)

- 39143-25-4(4-Amino-1-benzylpiperidine-4-carboxylic Acid)

- 1008-91-9(1-(pyridin-4-yl)piperazine)

- 64690-19-3(N-octylpyridin-4-amine)

- 1086-00-6(1-Chloromethylpyrene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93913-86-1)1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

Pureza:99%

Cantidad:5g

Precio ($):319.0